

Natural Sources and Quantitative Data

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Compound of Interest

Compound Name: 2-Undecenoic Acid

CAS No.: 4189-02-0

Cat. No.: B1234553

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Scientific literature points primarily to the plant *Coriandrum sativum* L. (coriander) as a source of C11 compounds. However, research has more frequently identified the presence of (E)-2-undecenal, the aldehyde precursor to **2-undecenoic acid**, rather than the carboxylic acid itself in significant quantities. The essential oils extracted from coriander leaves and herbs at different growth stages contain a variety of volatile aliphatic compounds.

Entomopathogenic fungi, such as *Beauveria bassiana*, are known producers of a diverse array of fatty acids and the enzymes responsible for their metabolism. While specific data identifying **2-undecenoic acid** in these organisms is limited, their enzymatic machinery, including lipases and cytochrome P450s, represents a potential avenue for biocatalytic synthesis. One study analyzing the chemical constituents of a *B. bassiana* crude extract identified major components such as n-hexadecanoic acid and 9,10-octadecadienoic acid.[1]

The following table summarizes the quantitative data available for **2-undecenoic acid**'s closely related aldehyde and other relevant fatty acids found in *Coriandrum sativum*.

Table 1: Quantitative Analysis of 2-Undecenal and Related Fatty Acids in *Coriandrum sativum*

Compound	Source (Plant Part)	Concentration (% of Essential Oil)	Reference
(E)-2-Undecenal	Herb (generative stage)	2.0%	[2]
2-Undecenal	Leaf	3.87%	[3]
2-Decenoic Acid	Leaf	30.8%	[3]
Decanal	Herb (generative stage)	15.3%	[2]
Decanal	Leaf	19.09%	[4]
trans-2-Decenal	Leaf	17.54%	[4]
2-Decen-1-ol	Leaf	12.33%	[4]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of compounds from natural sources like *Coriandrum sativum*.

Protocol for Essential Oil Extraction via Hydrodistillation

This protocol is a standard method for extracting volatile compounds from plant material.

- **Sample Preparation:** Take a sample of dried coriander seeds (e.g., 10 g) and crush them to increase the surface area for efficient extraction.[5]
- **Apparatus Setup:** Assemble a Clevenger-type hydrodistillation apparatus.
- **Hydrodistillation:** Place the crushed seeds into a round-bottom flask with a volume of distilled water (e.g., 100 mL).[5] Heat the mixture to its boiling point.
- **Extraction Duration:** Allow the distillation process to continue for a set period, typically 3 hours, to ensure complete extraction of the essential oil.[5] The optimal time can range from 40 to 160 minutes to maximize yield.[6]

- **Oil Collection:** The essential oil, being less dense than water, will accumulate at the top of the collection tube of the Clevenger apparatus.
- **Separation and Storage:** After distillation is complete, carefully separate the oil from the aqueous phase. If necessary, perform a liquid-liquid extraction with a non-polar solvent like hexane to recover all oil traces.[5] Store the obtained essential oil in a sealed vial at a low temperature (e.g., -4°C) until analysis.[5]

Protocol for Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For accurate analysis of fatty acids like **2-undecenoic acid**, derivatization is required to increase their volatility.

A. Derivatization to Fatty Acid Methyl Esters (FAMES)

- **Saponification:** To an oil sample, add a solution of 0.5 M sodium hydroxide in methanol. Heat the mixture in a round-bottom flask with a condenser until the oil globule dissolves completely. This process cleaves the fatty acids from their triglyceride backbone.[7]
- **Esterification (Methylation):** The fatty acid salts are then methylated. This can be achieved by adding a suitable reagent like boron trifluoride-methanol complex and heating. This step converts the fatty acids into their more volatile methyl esters (FAMES).[7][8]
- **Extraction:** After cooling, extract the FAMES from the reaction mixture using an organic solvent such as hexane or iso-octane.[9]
- **Sample Preparation for Injection:** The solvent layer containing the FAMES is carefully separated, concentrated if necessary, and prepared for injection into the GC-MS system.

B. GC-MS Instrumentation and Conditions

The following parameters are a composite representation for the analysis of essential oils and FAMES.

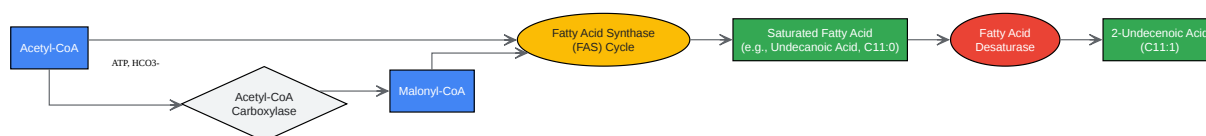
- **Gas Chromatograph:** Agilent 8890 GC or similar.[10]

- Mass Spectrometer: Agilent 5977C GC/MSD or similar.[10]
- Column: A capillary column suitable for fatty acid or essential oil analysis, such as an Agilent J&W HP-5ms (30 m x 0.25 mm id, 0.25 μ m film thickness) or an Agilent HP-88, is recommended.[8][10]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]
- Oven Temperature Program:
 - Initial temperature: 75°C, hold for a few minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 280°C.
 - Final hold: Hold at 280°C for 15 minutes.
 - (Note: This is an example program; it must be optimized for the specific separation required).[11]
- Injector:
 - Mode: Splitless.
 - Temperature: 250°C.
 - Injection Volume: 1 μ L.[11]
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 220°C.[11]
 - Scan Range: 40-350 amu.
- Compound Identification: Identification is achieved by comparing the retention times of the peaks with those of known standards and matching the mass spectra against a reference library such as the NIST library.[12]

Biosynthesis of Unsaturated Fatty Acids

While the specific biosynthetic pathway for **2-undecenoic acid** has not been fully elucidated, it is understood to follow the general mechanism of fatty acid synthesis and subsequent modification. In fungi and plants, fatty acid synthesis is a cyclical process that builds the hydrocarbon chain, followed by enzymatic modifications to introduce double bonds.[13][14][15]

The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA.[13] The multi-enzyme Fatty Acid Synthase (FAS) complex then catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain.[13][16] This cycle produces saturated fatty acids, typically with a chain length of 16 or 18 carbons.[15] To generate an unsaturated fatty acid like **2-undecenoic acid**, the saturated precursor (undecanoic acid, C11:0) must undergo desaturation. This is accomplished by fatty acid desaturase enzymes, which are oxygen-dependent and typically located in the endoplasmic reticulum.[15][17] These enzymes introduce a double bond at a specific position on the fatty acid chain.



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Caption: General pathway for unsaturated fatty acid biosynthesis.

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